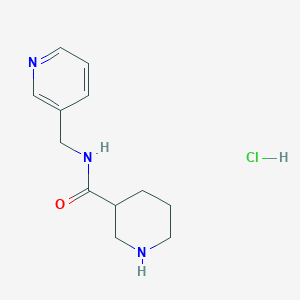
N-(3-Pyridinylmethyl)-3-piperidinecarboxamide hydrochloride
Übersicht
Beschreibung
N-(3-Pyridinylmethyl)-3-piperidinecarboxamide hydrochloride, also known as NPMP, is a synthetic compound derived from pyridine and piperidine. It is a derivative of an amide and is soluble in water. NPMP has a wide range of applications in the scientific research field and has been used in many studies to investigate the biochemical and physiological effects of drugs.
Wissenschaftliche Forschungsanwendungen
Scalable and Facile Synthetic Processes
One significant application of related compounds is in the development of scalable and facile synthetic processes for novel inhibitors under investigation for the treatment of various disorders. For instance, a novel Rho kinase inhibitor, synthesized from related compounds, has shown potential in treating central nervous system disorders, demonstrating the compound's utility in medicinal chemistry and drug development (Daiyan Wei et al., 2016).
Molecular Interaction Studies
Another application involves molecular interaction studies, particularly with cannabinoid receptors. Research on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (a compound with structural similarities) with the CB1 cannabinoid receptor highlighted the compound's potent and selective antagonist properties, providing insights into receptor-ligand interactions and contributing to the development of new therapeutic agents (J. Shim et al., 2002).
Antimicrobial and Antifungal Activities
Compounds structurally related to "N-(3-Pyridinylmethyl)-3-piperidinecarboxamide hydrochloride" have been explored for their antimicrobial and antifungal activities. The synthesis of novel derivatives and their significant activity against bacterial and fungal strains demonstrate the potential of these compounds in developing new antimicrobial agents (I. O. Zhuravel et al., 2005).
Anti-Angiogenic and DNA Cleavage Activities
Additionally, novel derivatives have shown promising anti-angiogenic and DNA cleavage activities, suggesting their potential use in cancer therapy. For example, specific piperidine analogues effectively blocked blood vessel formation in vivo and exhibited significant DNA binding/cleavage activities, highlighting their potential as anticancer agents (Vinaya Kambappa et al., 2017).
Eigenschaften
IUPAC Name |
N-(pyridin-3-ylmethyl)piperidine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O.ClH/c16-12(11-4-2-6-14-9-11)15-8-10-3-1-5-13-7-10;/h1,3,5,7,11,14H,2,4,6,8-9H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJFHSWVGDHHJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)NCC2=CN=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



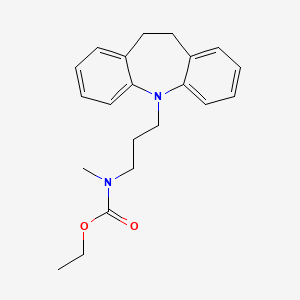



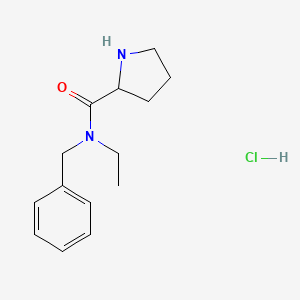
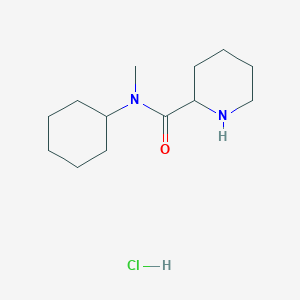


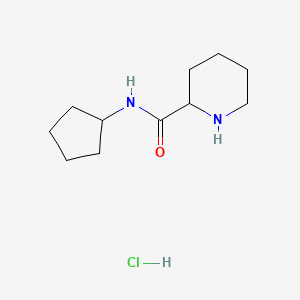
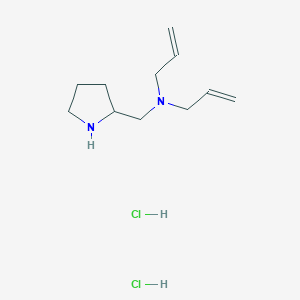
![(2-Methyl-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl](/img/structure/B1424785.png)
amine](/img/structure/B1424786.png)

![Ethyl 6-phenylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1424789.png)